molecular formula C23H25FN4O4 B2867556 5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775559-36-8

5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2867556
CAS No.: 1775559-36-8
M. Wt: 440.475
InChI Key: KAHYZXGLNWKURN-UHFFFAOYSA-N
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Description

The compound 5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic molecule that belongs to the class of triazolones This compound is characterized by its unique structure, which includes a piperidine ring, a triazolone core, and various substituents such as a dimethoxybenzoyl group and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethoxybenzoyl Group: This step involves the acylation of the piperidine ring with 3,5-dimethoxybenzoyl chloride under basic conditions.

    Formation of the Triazolone Core: The triazolone core is formed through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Attachment of the Fluorobenzyl Group: The final step involves the alkylation of the triazolone core with 4-fluorobenzyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and piperidine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: can be compared with other similar compounds, such as:

    Triazolones: Compounds with a similar triazolone core but different substituents.

    Piperidine Derivatives: Compounds with a piperidine ring and various substituents.

    Benzoyl Derivatives: Compounds with a benzoyl group and different core structures.

The uniqueness of This compound

Properties

IUPAC Name

3-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O4/c1-31-19-11-17(12-20(13-19)32-2)22(29)27-9-7-16(8-10-27)21-25-26-23(30)28(21)14-15-3-5-18(24)6-4-15/h3-6,11-13,16H,7-10,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHYZXGLNWKURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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